L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine
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Overview
Description
L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound consists of multiple amino acids, each contributing to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain stages to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as tyrosine.
Reduction: Reduction reactions can affect disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic uses, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, influencing their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan: Another complex peptide with a similar structure but different amino acid composition.
L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan: Shares some structural similarities but has distinct functional properties.
Uniqueness
L-Threonyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-alanyl-L-alanylglycine is unique due to its specific sequence of amino acids, which imparts unique biochemical properties and potential applications. Its ability to undergo various chemical reactions and interact with diverse molecular targets makes it a valuable compound in research and industry.
Properties
CAS No. |
820968-48-7 |
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Molecular Formula |
C33H53N11O13 |
Molecular Weight |
811.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C33H53N11O13/c1-15(26(51)38-12-24(49)50)39-27(52)16(2)40-30(55)22(13-45)44-31(56)23(14-46)43-28(53)20(5-4-10-37-33(35)36)41-29(54)21(42-32(57)25(34)17(3)47)11-18-6-8-19(48)9-7-18/h6-9,15-17,20-23,25,45-48H,4-5,10-14,34H2,1-3H3,(H,38,51)(H,39,52)(H,40,55)(H,41,54)(H,42,57)(H,43,53)(H,44,56)(H,49,50)(H4,35,36,37)/t15-,16-,17+,20-,21-,22-,23-,25-/m0/s1 |
InChI Key |
FJTBWWDECIYGIS-RFSBOWNCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
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